molecular formula C8H9NOS B1430225 1,2-Dimethyl-4-(sulfinylamino)benzene CAS No. 60669-07-0

1,2-Dimethyl-4-(sulfinylamino)benzene

Cat. No. B1430225
CAS RN: 60669-07-0
M. Wt: 167.23 g/mol
InChI Key: IPTCRAWAZUAMCN-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(sulfinylamino)benzene is a chemical compound with the molecular formula C8H9NOS and a molecular weight of 167.23 . It is also known by the synonym Benzenamine, 3,4-dimethyl-N-sulfinyl- .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-4-(sulfinylamino)benzene consists of a benzene ring with two methyl groups and a sulfinylamino group attached . The exact positions of these groups on the benzene ring could not be found in the available resources.

Scientific Research Applications

Pharmaceutical Testing

1,2-Dimethyl-4-(sulfinylamino)benzene: is utilized in pharmaceutical testing as a high-quality reference standard . Its purity and consistency are crucial for ensuring accurate results in drug development and quality control processes.

Analytical Chemistry

In analytical chemistry, this compound is used for method development and calibration in various chromatographic techniques such as HPLC, LC-MS, and UPLC . These methods are essential for identifying and quantifying pharmaceuticals and other organic compounds.

Safety and Hazard Testing

Due to its classification under certain hazard statements, such as H315 (causes skin irritation) and H319 (causes serious eye irritation), it’s a subject of safety and hazard testing in industrial environments .

properties

IUPAC Name

1,2-dimethyl-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6-3-4-8(9-11-10)5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTCRAWAZUAMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=S=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00821737
Record name 1,2-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00821737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-4-(sulfinylamino)benzene

CAS RN

60669-07-0
Record name 1,2-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00821737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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